2-Allyl-3-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyl-3-fluorophenol is an organic compound belonging to the class of phenols It features an allyl group (-CH2-CH=CH2) and a fluorine atom attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-3-fluorophenol can be achieved through several methods. One common approach involves the reaction of 3-fluorophenol with allyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction results in the substitution of the hydrogen atom on the phenol with the allyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Allyl-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form 2-propyl-3-fluorophenol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under appropriate conditions.
Major Products:
Oxidation: Formation of 2-allyl-3-fluoroepoxide or 2-allyl-3-fluorobenzaldehyde.
Reduction: Formation of 2-propyl-3-fluorophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Allyl-3-fluorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties and interactions with biological systems.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Allyl-3-fluorophenol involves its interaction with various molecular targets. The allyl group can undergo electrophilic addition reactions, while the fluorine atom can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
2-Allylphenol: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Fluorophenol: Lacks the allyl group, affecting its chemical behavior.
2-Allyl-4-fluorophenol: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity.
Uniqueness: 2-Allyl-3-fluorophenol is unique due to the presence of both the allyl group and the fluorine atom, which confer distinct chemical properties and reactivity patterns. This combination makes it valuable for various applications and research purposes.
Eigenschaften
Molekularformel |
C9H9FO |
---|---|
Molekulargewicht |
152.16 g/mol |
IUPAC-Name |
3-fluoro-2-prop-2-enylphenol |
InChI |
InChI=1S/C9H9FO/c1-2-4-7-8(10)5-3-6-9(7)11/h2-3,5-6,11H,1,4H2 |
InChI-Schlüssel |
RRUIKDIGARKZIA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C(C=CC=C1F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.